molecular formula C19H39NO B166831 Tridemorph CAS No. 81412-43-3

Tridemorph

Cat. No.: B166831
CAS No.: 81412-43-3
M. Wt: 297.5 g/mol
InChI Key: YTOPFCCWCSOHFV-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Tridemorph, a systemic fungicide, primarily targets the sterol biosynthesis pathway in fungi . It specifically inhibits the enzymes cycloeucalenol-obtusifoliol isomerase and sterol Δ8→Δ7 isomerase . These enzymes play crucial roles in the biosynthesis of sterols, which are essential components of fungal cell membranes .

Mode of Action

This compound disrupts the normal function of the fungal cell membrane by altering its sterol composition . It inhibits the isomerization reactions in sterol biosynthesis, leading to the accumulation of Δ8-sterols and 9β,19-cyclopropyl sterols . This alteration in sterol composition adversely affects the integrity and function of the fungal cell membrane, thereby inhibiting fungal growth .

Biochemical Pathways

This compound affects the sterol biosynthesis pathway in fungi. It inhibits the conversion of cycloeucalenol to obtusifoliol by the enzyme cycloeucalenol-obtusifoliol isomerase, and the Δ8→Δ7 isomerization of sterols by the enzyme sterol Δ8→Δ7 isomerase . This results in the accumulation of Δ8-sterols and 9β,19-cyclopropyl sterols . The presence of these abnormal sterols disrupts the normal function of the fungal cell membrane .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is limited. It is known that this compound is a systemic fungicide, indicating that it can be absorbed and distributed within the organism to exert its fungicidal effects .

Result of Action

The primary result of this compound’s action is the inhibition of fungal growth. By disrupting the sterol composition of the fungal cell membrane, this compound impairs the normal function of the membrane, leading to inhibited growth of the fungus . In plants, this compound has been shown to cause a significant decrease in the growth of the shoot, primary leaves, and root, but it increases the dry matter content .

Action Environment

This compound is used in various environments to control fungal diseases in crops such as cereals, bananas, tea, vegetables, and ornamentals It’s important to note that this compound is categorized as a Class II “moderately hazardous” pesticide by the World Health Organization due to its potential harm if swallowed and its ability to cause skin and eye irritation .

Biochemical Analysis

Biochemical Properties

It primarily inhibits the sterol biosynthesis in plants, particularly the Δ8→Δ7 isomerization reaction . This inhibition leads to the accumulation of Δ8-sterols, which adversely affect the normal growth of plants .

Cellular Effects

Tridemorph has profound effects on various types of cells and cellular processes. It influences cell function by altering the sterol composition of the cells. For instance, in maize seedlings treated with this compound, the major sterols were largely replaced by 9β,19-cyclopropyl sterols . This change in sterol composition can significantly impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It is believed to inhibit the sterol Δ8→Δ7 isomerase because it is a structural and electronic mimic of the carbocationic high energy intermediate generated during the Δ8→Δ7 isomerization . As such, it can bind even more tightly to the active site than the substrate itself, blocking the catalytic action of the enzyme .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For example, the roots of maize seedlings were watered with a solution of this compound for 3 to 4 weeks from the onset of germination . Over this period, the accumulation of new sterols was observed, indicating the long-term effects of this compound on cellular function .

Metabolic Pathways

This compound is involved in the sterol biosynthesis pathway. It interacts with the enzyme sterol Δ8→Δ7 isomerase, leading to an accumulation of Δ8-sterols . This could also affect metabolic flux or metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues have not been explicitly mentioned in the sources. It is known that this compound readily diffuses from the roots to the whole plant and reaches its enzymic targets in most of the leaf cells .

Preparation Methods

Tridemorph, chemically known as 2,6-dimethyl-4-tridecylmorpholine, is synthesized through a series of chemical reactions involving morpholine derivatives. The synthetic route typically involves the alkylation of morpholine with tridecyl bromide in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions to yield this compound .

Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. The process includes purification steps to ensure the final product meets the required purity standards for agricultural use .

Chemical Reactions Analysis

Tridemorph undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidation products. Common oxidizing agents used in these reactions include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions of this compound are less common but can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: this compound can undergo substitution reactions where the morpholine ring is modified. These reactions typically involve nucleophilic substitution with reagents like alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives .

Scientific Research Applications

Tridemorph has a wide range of scientific research applications, including:

Properties

IUPAC Name

2,6-dimethyl-4-tridecylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H39NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-20-16-18(2)21-19(3)17-20/h18-19H,4-17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTOPFCCWCSOHFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCN1CC(OC(C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H39NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3041376
Record name 2,6-Dimethyl-4-tridecylmorpholine
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Molecular Weight

297.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Tridemorph
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

24602-86-6, 81412-43-3
Record name 2,6-Dimethyl-4-tridecylmorpholine
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Record name Tridemorph [ISO]
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Record name Tridemorph [BSI:ISO]
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Record name Tridemorph
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Record name 2,6-Dimethyl-4-tridecylmorpholine
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Record name Tridemorph
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Record name Tridemorph
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Record name Tridemorph
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

< 25 °C
Record name Tridemorph
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031810
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of tridemorph against fungi?

A1: this compound primarily acts by inhibiting the biosynthesis of ergosterol [, , ]. Ergosterol is a crucial component of fungal cell membranes, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death.

Q2: How does this compound affect sterol composition in plants?

A2: In maize seedlings treated with this compound, a significant shift in sterol composition occurs []. The typical major sterols, Δ5-sterols, are drastically reduced, while 9β,19-cyclopropyl sterols accumulate significantly in both roots and leaves. This suggests that this compound interferes with the cycloeucalenol-obtusifoliol isomerase, an enzyme crucial for opening the cyclopropane ring of cyclopropyl sterols.

Q3: Does this compound affect organisms that do not synthesize sterols?

A3: Yes, research indicates that this compound can inhibit the growth of organisms lacking sterol biosynthesis pathways []. For instance, it has been shown to inhibit glucose and lactate dehydrogenase activities in specific bacteria, suggesting an alternative mode of action beyond sterol biosynthesis inhibition.

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C19H39NO, and its molecular weight is 313.52 g/mol.

Q5: How does the formulation of this compound influence its efficacy?

A5: Studies show that the formulation of this compound can significantly impact its efficacy [, ]. For example, in controlling groundnut leaf spot disease, foliar spraying with this compound proved significantly more effective than seed dressing [].

Q6: Does this compound exhibit volatile behavior in soil?

A6: Yes, this compound exhibits volatile behavior in treated soil, contributing to its efficacy against certain root disease pathogens []. Research indicates that its vapor phase activity is relatively high compared to other fungicides like triadimenol.

Q7: Are there any catalytic applications of this compound or its derivatives?

A7: Yes, research suggests that quaternary ammonium bases derived from this compound can act as effective catalysts in biodiesel production []. These catalysts demonstrate excellent catalytic activity in transesterification reactions between grease and methanol.

Q8: How does the structure of this compound relate to its fungicidal activity?

A8: The long alkyl chain in this compound contributes to its lipophilicity, enabling its penetration through fungal cell membranes []. Modifications to this chain can alter its activity and selectivity. For instance, dodemorph, with a shorter alkyl chain, exhibits different uptake and translocation characteristics in barley compared to this compound [].

Q9: How does the manufacturing process of tea affect this compound residues?

A9: Studies indicate that the manufacturing process of tea significantly influences this compound residues []. The drying and heating steps involved can lead to a substantial loss of residues, primarily attributed to this compound's relatively high vapor pressure.

Q10: What is the metabolic fate of this compound in rats?

A10: Following oral administration, this compound is absorbed relatively quickly in rats []. A significant portion of the absorbed dose is excreted within the first 48 hours, primarily through urine and feces. The primary metabolic pathway involves side-chain hydroxylation, while cleavage of the morpholine ring is limited.

Q11: How effective is this compound in controlling specific fungal diseases?

A11: this compound has shown efficacy against various fungal diseases, including groundnut leafspots [, ], powdery mildew in barley [, , , ], and safflower rust [, ]. The efficacy varies depending on the pathogen, application method, and environmental factors.

Q12: Has resistance to this compound been observed in fungal pathogens?

A12: Yes, resistance to this compound has been reported in some fungal pathogens, particularly in Erysiphe graminis f.sp. hordei, the causal agent of barley powdery mildew [, , ]. The development of resistance highlights the importance of resistance management strategies in agricultural practices.

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